(1R,2S)-2-(4-Fluorophenoxy)cyclohexan-1-amine;hydrochloride
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Overview
Description
(1R,2S)-2-(4-Fluorophenoxy)cyclohexan-1-amine;hydrochloride is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and pharmaceutical research. The compound features a cyclohexane ring substituted with a fluorophenoxy group and an amine group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-2-(4-Fluorophenoxy)cyclohexan-1-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and 4-fluorophenol.
Formation of Intermediate: Cyclohexanone undergoes a nucleophilic addition reaction with 4-fluorophenol in the presence of a base to form an intermediate.
Amine Introduction: The intermediate is then subjected to reductive amination using an appropriate amine source to introduce the amine group.
Resolution of Enantiomers: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques.
Formation of Hydrochloride Salt: Finally, the desired enantiomer is converted into its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1R,2S)-2-(4-Fluorophenoxy)cyclohexan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
(1R,2S)-2-(4-Fluorophenoxy)cyclohexan-1-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of (1R,2S)-2-(4-Fluorophenoxy)cyclohexan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The fluorophenoxy group may enhance the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- (1R,2S)-2-(4-Chlorophenoxy)cyclohexan-1-amine;hydrochloride
- (1R,2S)-2-(4-Bromophenoxy)cyclohexan-1-amine;hydrochloride
- (1R,2S)-2-(4-Methylphenoxy)cyclohexan-1-amine;hydrochloride
Uniqueness
(1R,2S)-2-(4-Fluorophenoxy)cyclohexan-1-amine;hydrochloride is unique due to the presence of the fluorine atom in the phenoxy group, which can significantly influence its chemical properties, such as electronegativity and reactivity. This makes it distinct from other similar compounds with different substituents.
Properties
IUPAC Name |
(1R,2S)-2-(4-fluorophenoxy)cyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14;/h5-8,11-12H,1-4,14H2;1H/t11-,12+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVYSVDROYSAED-LYCTWNKOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)OC2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)N)OC2=CC=C(C=C2)F.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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